molecular formula C16H15Cl2FN2O2 B14228812 3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol CAS No. 827299-61-6

3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol

Cat. No.: B14228812
CAS No.: 827299-61-6
M. Wt: 357.2 g/mol
InChI Key: VRRXKJBRBHBCCU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of dichloro, fluoro, hydroxy, and piperazinyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process begins with the acylation of a suitable aromatic compound, followed by nitration to introduce nitro groups. Subsequent reduction of these nitro groups yields the desired amine, which is then further functionalized to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can significantly improve the overall efficiency and safety of the production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like hydrogen gas in the presence of a palladium catalyst.

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.

Scientific Research Applications

3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827299-61-6

Molecular Formula

C16H15Cl2FN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

3,5-dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol

InChI

InChI=1S/C16H15Cl2FN2O2/c17-11-5-9(23)6-12(18)14(11)16-15(20-3-4-21-16)10-2-1-8(22)7-13(10)19/h1-2,5-7,15-16,20-23H,3-4H2

InChI Key

VRRXKJBRBHBCCU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)C2=C(C=C(C=C2)O)F)C3=C(C=C(C=C3Cl)O)Cl

Origin of Product

United States

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